Thermal Activation Energy in Amine Curing: DGEBP vs. DGEBA Baseline
In curing reactions with aromatic diamines, diglycidyl ether of 4,4'-biphenyl (DGEBP), which is structurally equivalent to 4,4'-bis(oxiran-2-ylmethyl)-1,1'-biphenyl, exhibits a significantly lower activation energy compared to typical DGEBA-based systems, indicating faster cure kinetics at equivalent temperatures. Specifically, the DGEBP/4,4'-diaminobiphenyl (DABP) system shows an activation energy (Ea) of 55.6 kJ/mol [1]. In contrast, DGEBA cured with a similar aromatic diamine (e.g., 4,4'-diaminodiphenyl sulfone, DDS) typically reports Ea values in the range of 75–85 kJ/mol under comparable DSC analysis [2]. This 20–30 kJ/mol reduction translates to a cure rate constant at 100°C that is approximately twice as high for the biphenyl-based system [1].
| Evidence Dimension | Curing activation energy (Ea) |
|---|---|
| Target Compound Data | 55.6 kJ/mol (DGEBP/DABP system) |
| Comparator Or Baseline | ~75–85 kJ/mol (DGEBA/aromatic diamine system) |
| Quantified Difference | Approximately 20–30 kJ/mol lower; rate constant at 100°C is 2× higher |
| Conditions | DSC analysis, Kissinger method |
Why This Matters
Lower activation energy enables faster or lower-temperature curing cycles, reducing manufacturing energy costs and cycle times in industrial thermoset processing.
- [1] J. Y. Lee, J. S. Shim, S. W. Kim. (2002). Synthesis of liquid crystalline epoxy and its mechanical and electrical characteristics — Curing reaction of LCE with diamines by DSC analysis. Journal of Applied Polymer Science, 83(11), 2419-2425. View Source
- [2] M. Ghaemy, M. Barghamadi. (2009). Cure kinetics of epoxy resin/diaminodiphenyl sulfone systems. Iranian Polymer Journal, 18(6), 485-493. View Source
